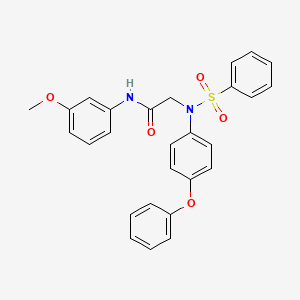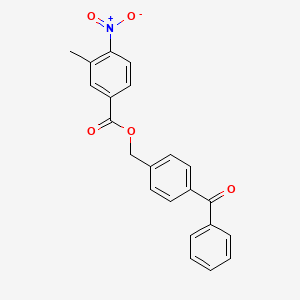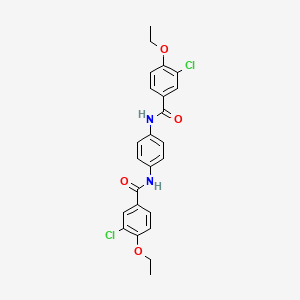
4-nitrophenyl 4-(1-piperidinylsulfonyl)benzoate
説明
4-nitrophenyl 4-(1-piperidinylsulfonyl)benzoate, commonly known as NPPB, is a chemical compound that has been extensively studied for its biochemical and physiological effects. It is a potent inhibitor of chloride channels and has been used in various scientific research applications.
作用機序
NPPB acts as a potent inhibitor of chloride channels by binding to the channel pore and blocking the movement of chloride ions. This leads to a decrease in the membrane potential and the inhibition of chloride ion transport across the cell membrane. The exact mechanism of NPPB action on chloride channels is still not fully understood and requires further investigation.
Biochemical and Physiological Effects:
NPPB has been shown to have various biochemical and physiological effects. It has been shown to inhibit the contraction of smooth muscle cells, leading to relaxation of the muscles. It also inhibits the secretion of chloride ions in the airways, leading to decreased mucus production. NPPB has been shown to have anti-inflammatory effects and has been used in the treatment of inflammatory bowel disease.
実験室実験の利点と制限
NPPB has several advantages for lab experiments. It is a potent inhibitor of chloride channels and has been extensively used to study the role of chloride channels in various physiological processes. It is also highly specific and does not affect other ion channels. However, NPPB has some limitations. It is a toxic compound and requires careful handling. It can also affect other cellular processes, leading to off-target effects.
将来の方向性
There are several future directions for the study of NPPB. One direction is to investigate the exact mechanism of NPPB action on chloride channels. Another direction is to study the effects of NPPB on other ion channels and cellular processes. NPPB has also been shown to have anti-inflammatory effects, and further research is needed to explore its potential therapeutic applications in inflammatory diseases. Additionally, the development of more specific and less toxic chloride channel inhibitors can be a future direction for the study of chloride channels.
Conclusion:
In conclusion, NPPB is a potent inhibitor of chloride channels that has been extensively studied for its biochemical and physiological effects. It has been used in various scientific research applications and has shown potential therapeutic applications in inflammatory diseases. Although it has some limitations, NPPB has several advantages for lab experiments and has opened up new avenues for the study of chloride channels. Further research is needed to explore its full potential and develop more specific and less toxic chloride channel inhibitors.
科学的研究の応用
NPPB has been extensively used in scientific research to study the role of chloride channels in various physiological processes. It has been shown to inhibit chloride channels in smooth muscle cells, leading to relaxation of the muscles. This property of NPPB has been utilized to study the effects of chloride channel inhibition in various tissues such as the gastrointestinal tract, urinary bladder, and airways.
特性
IUPAC Name |
(4-nitrophenyl) 4-piperidin-1-ylsulfonylbenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O6S/c21-18(26-16-8-6-15(7-9-16)20(22)23)14-4-10-17(11-5-14)27(24,25)19-12-2-1-3-13-19/h4-11H,1-3,12-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYGWBENJKIZGCG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)OC3=CC=C(C=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-fluoro-N-({5-[(2-oxo-2-phenylethyl)thio]-4-phenyl-4H-1,2,4-triazol-3-yl}methyl)benzamide](/img/structure/B3609035.png)
![N-(3-bromophenyl)-2-{[4-ethyl-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B3609037.png)


![N-({4-allyl-5-[(4-nitrobenzyl)thio]-4H-1,2,4-triazol-3-yl}methyl)-2-fluorobenzamide](/img/structure/B3609055.png)
![[4-({[1,3-dioxo-2-(3-pyridinylmethyl)-2,3-dihydro-1H-isoindol-5-yl]carbonyl}amino)phenyl]acetic acid](/img/structure/B3609063.png)

![bis[2-chloro-1-(chloromethyl)ethyl] [[(aminocarbonyl)oxy](4-nitrophenyl)methyl]phosphonate](/img/structure/B3609074.png)

![2-methyl-3-(6-nitro-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)benzoic acid](/img/structure/B3609087.png)
![N-(3-bromophenyl)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]acetamide](/img/structure/B3609100.png)
![N-{[5-({2-[(3-bromophenyl)amino]-2-oxoethyl}thio)-4-methyl-4H-1,2,4-triazol-3-yl]methyl}-3,4-dichlorobenzamide](/img/structure/B3609102.png)
![2-({4-allyl-5-[(2-ethoxy-4-methylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}thio)-N-(3-bromophenyl)acetamide](/img/structure/B3609109.png)